molecular formula C17H18N4O2S B2934307 2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile CAS No. 2310099-44-4

2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile

Cat. No.: B2934307
CAS No.: 2310099-44-4
M. Wt: 342.42
InChI Key: YKHUUEHHJQGUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile is a potent and systemically available inhibitor of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), identified as part of a novel class of pyrazole azabicyclo[3.2.1]octane sulfonamides . This compound operates via a non-covalent mechanism of action, inhibiting human NAAA (h-NAAA) in the low nanomolar range and preserving endogenous palmitoylethanolamide (PEA) from degradation . By elevating PEA levels, this inhibitor leverages the body's innate anti-inflammatory and analgesic signaling pathways, primarily through the activation of the PPAR-α receptor, making it a valuable pharmacological tool for investigating new therapeutic strategies for chronic inflammatory diseases . Its favorable drug-like profile, including good preliminary pharmacokinetic properties, supports its use in vivo and makes it a promising candidate for further research into conditions such as autoimmune encephalomyelitis (EAE) and other inflammation-related disorders . The compound has a molecular formula of C17H18N4O2S and a molecular weight of 342.4 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c18-12-13-4-1-2-5-17(13)24(22,23)21-14-6-7-15(21)11-16(10-14)20-9-3-8-19-20/h1-5,8-9,14-16H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHUUEHHJQGUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the pyrazole ring through cyclization reactions. The sulfonyl group is then introduced via sulfonylation reactions, and finally, the benzonitrile group is attached through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, polar aprotic solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process, reduce reaction times, and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Azabicyclo[3.2.1]octane Cores

Table 1: Key Structural and Molecular Comparisons
Compound Name / ID CAS No. Molecular Formula Molecular Weight (g/mol) Substituents on Azabicyclo Core Key Structural Differences vs. Target Compound Reference
Target Compound : 2-{[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile 2310099-44-4 C₁₇H₁₈N₄O₂S 342.4 3-pyrazole, 8-(benzonitrile sulfonyl) Reference compound for comparison.
3-(1H-Pyrazol-1-yl)-8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]octane 2320824-79-9 C₂₁H₂₆N₄O₃S 414.52 3-pyrazole, 8-(benzoyl-pyrrolidine sulfonyl) Replaces benzonitrile with benzoyl-pyrrolidine sulfonyl; increased bulk and potential solubility differences.
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 2320851-67-8 C₁₅H₁₇BrN₄O₂S 397.29 3-triazole, 8-(2-bromophenyl sulfonyl) Triazole replaces pyrazole; bromophenyl sulfonyl adds halogenated hydrophobicity.
3-(1H-Pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane 2320886-38-0 C₁₇H₁₈F₃N₃O₂S 385.4 3-pyrazole, 8-(trifluoromethylphenyl sulfonyl) Trifluoromethyl group enhances electron-withdrawing properties and lipophilicity.
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane Not provided C₂₀H₂₈N₄O₃S ~420.5 (estimated) 4-isopropylphenoxy, 8-(3,5-dimethylpyrazole sulfonyl) Phenoxy substituent adds lipophilicity; dimethylpyrazole modifies steric effects.

Key Implications of Structural Differences

Heterocyclic Substituents
  • Pyrazole vs.
Sulfonyl-Linked Groups
  • Benzonitrile vs. Halogenated Aromatics :
    • The target’s benzonitrile is polar and planar, favoring interactions with aromatic residues in binding pockets. In contrast, bromophenyl () and trifluoromethylphenyl () groups introduce halogen bonds and increased hydrophobicity, which may enhance membrane permeability .
  • Benzoyl-Pyrrolidine Sulfonyl () :
    • This bulkier substituent likely reduces solubility but could improve target specificity due to extended interactions .
Pharmacological Considerations
  • Molecular Weight and Bioavailability :
    • The target compound (MW 342.4) is smaller than analogs like (MW 414.52), suggesting better bioavailability .

Biological Activity

The compound 2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to consolidate current knowledge on its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Structural Overview

The compound consists of a pyrazole ring, an azabicyclo structure, and a sulfonyl group, which collectively contribute to its biological properties. The presence of the sulfonyl moiety is particularly notable as it often enhances solubility and bioavailability, critical factors in drug design.

Biological Activity

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects. The specific compound has shown promise in several areas:

1. Anticancer Activity

Research indicates that compounds containing the pyrazole moiety can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines by disrupting cellular processes essential for survival .

2. Anti-inflammatory Properties

The sulfonamide functionality within the compound is known for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This mechanism is crucial for developing treatments for inflammatory diseases.

3. Antimicrobial Effects

Pyrazole derivatives have also been evaluated for their antimicrobial properties. The unique structural features of this compound may enhance its interaction with microbial targets, leading to effective inhibition of pathogen growth .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes such as COX or other relevant targets involved in disease pathways.
  • Receptor Modulation : It may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies

Several case studies have documented the effectiveness of similar pyrazole compounds:

StudyCompoundActivityFindings
Pyrazole Derivative AAnticancerInduced apoptosis in breast cancer cells; IC50 = 15 µM
Pyrazole Derivative BAnti-inflammatoryReduced edema in animal models; effective at 10 mg/kg
Pyrazole Derivative CAntimicrobialInhibited growth of E. coli; MIC = 32 µg/mL

These findings illustrate the potential therapeutic applications of compounds with similar structures to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.